molecular formula C6H3F2N3 B8570099 4,7-difluoro-3H-imidazo[4,5-c]pyridine

4,7-difluoro-3H-imidazo[4,5-c]pyridine

Cat. No.: B8570099
M. Wt: 155.10 g/mol
InChI Key: QBPJSVISRPFKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Difluoro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by the presence of two fluorine atoms at the 4 and 7 positions of the imidazo[4,5-c]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-difluoro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,3-diaminopyridine with a fluorinated aldehyde or ketone, followed by cyclization to form the imidazo[4,5-c]pyridine ring. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide or ethanol, and a catalyst, such as a Lewis acid or a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,7-Difluoro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Difluoro-1H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-difluoro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Difluoro-1H-imidazo[4,5-c]pyridine
  • 4,6-Difluoro-1H-imidazo[4,5-c]pyridine
  • 4,7-Dichloro-1H-imidazo[4,5-c]pyridine

Uniqueness

4,7-Difluoro-1H-imidazo[4,5-c]pyridine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H3F2N3

Molecular Weight

155.10 g/mol

IUPAC Name

4,7-difluoro-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C6H3F2N3/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H,10,11)

InChI Key

QBPJSVISRPFKIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=N1)F)NC=N2)F

Origin of Product

United States

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